molecular formula C8H15N5O B8236130 CID 16553

CID 16553

Cat. No. B8236130
M. Wt: 197.24 g/mol
InChI Key: NFMIMWNQWAWNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16553 is a useful research compound. Its molecular formula is C8H15N5O and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding Protein Function and Signaling

Chemically induced dimerization (CID) has significantly advanced our understanding of protein functions and cellular signaling pathways. Voss, Klewer, and Wu (2015) highlighted its use in studying biological processes with improved precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015). Aonbangkhen et al. (2018) developed a novel CID inducer to control protein localization in cells, emphasizing its role in understanding cellular events like mitotic checkpoint signaling (Aonbangkhen et al., 2018).

Enhancing Biomedical Research

CID techniques have solved numerous cell biology problems, particularly in the context of lipid second messengers and small GTPases. DeRose, Miyamoto, and Inoue (2013) discussed the application of CID in resolving complex biological questions (DeRose, Miyamoto, & Inoue, 2013). Ma et al. (2023) demonstrated the use of CID in gene regulation and editing, highlighting its potential in genetic research (Ma et al., 2023).

Advancements in Chemistry and Molecular Biology

Keenan et al. (1998) discussed the synthesis and activity of CID compounds, showcasing their utility in studying protein-protein interactions and signaling events (Keenan et al., 1998). Wu et al. (2020) innovated CID by developing a chemically inducible trimerization system, expanding the capabilities of protein manipulation in cellular studies (Wu et al., 2020).

Applications in Agriculture and Ecology

The application of CID in agriculture is exemplified by Anyia et al. (2007), who used carbon isotope discrimination (CID) as a criterion for improving water use efficiency in barley breeding (Anyia et al., 2007).

Enhancing Analytical Techniques in Mass Spectrometry

Mikhailov et al. (2016) implemented infrared laser activation as an alternative to collision-induced dissociation (CID) in mass spectrometry, improving the analysis of protein assemblies (Mikhailov et al., 2016).

properties

IUPAC Name

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIMWNQWAWNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)N=C(N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=O)N=C(N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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